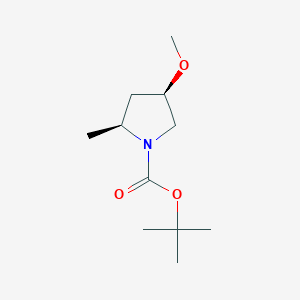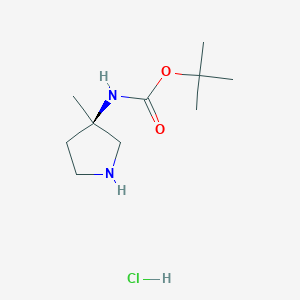
(R)-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carbamic acid ester, and a hydrochloride salt.
作用机制
Target of Action
It’s known that tert-butyl esters are often used in organic chemistry as protecting groups for carboxylic acids . They are stable and can be removed under acidic conditions .
Mode of Action
The compound, being a tert-butyl ester, can undergo deprotection in the presence of trifluoroacetic acid (TFA). The process involves the formation of a t-butyl cation, which is relatively stable due to it being a tertiary carbocation . This cation can exist in the solution, but if water is added, it will take an OH group and the TFA will become protonated .
Biochemical Pathways
The unique reactivity pattern of the tert-butyl group has implications in biosynthetic and biodegradation pathways .
Result of Action
The result of the compound’s action largely depends on the specific context in which it is used. In the context of organic synthesis, the compound can serve as a protecting group for carboxylic acids, allowing for selective reactions to occur .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of water and the pH of the solution. For instance, the addition of water to the solution can lead to the deprotonation of the t-butyl cation . Furthermore, the compound’s stability and reactivity can be influenced by the solvent used .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the pyrrolidine ring using a methylating agent under controlled conditions.
Esterification: The carbamic acid tert-butyl ester is formed through an esterification reaction involving tert-butyl alcohol and a suitable carbamic acid derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
化学反应分析
Types of Reactions
®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or hydrochloride group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or pyrrolidine derivatives.
科学研究应用
®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
(S)-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride: The enantiomer of the compound with different stereochemistry.
®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid methyl ester hydrochloride: A similar compound with a different ester group.
®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid ethyl ester hydrochloride: Another ester derivative with an ethyl group.
Uniqueness
®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMVQVILSXAFCT-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC1)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B8191233.png)
![tert-butyl (3aS,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate](/img/structure/B8191234.png)
![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B8191246.png)

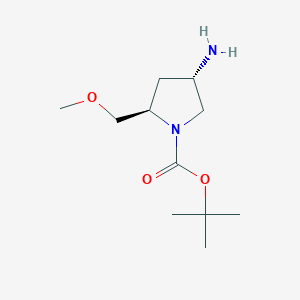
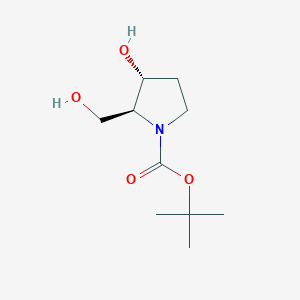
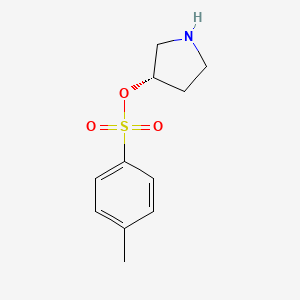
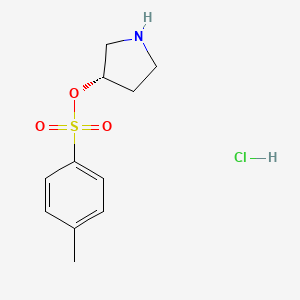
![Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191289.png)
![6-Methyl-2,6-diaza-spiro[3.4]octan-5-one tosylate](/img/structure/B8191290.png)
![2,6-Diaza-spiro[3.4]octan-5-one tosylate](/img/structure/B8191298.png)
![5-Aza-bicyclo[2.1.1]hexane hydrochloride](/img/structure/B8191306.png)
![Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B8191318.png)
